![molecular formula C12H15Cl2N3S B2701189 4-氯-2-(4-甲基哌嗪-1-基)苯并[d]噻唑-盐酸盐 CAS No. 1215615-36-3](/img/structure/B2701189.png)

4-氯-2-(4-甲基哌嗪-1-基)苯并[d]噻唑-盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

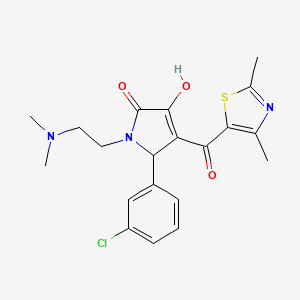

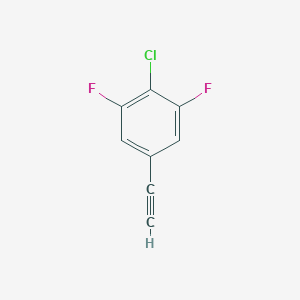

“4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It’s a white to yellow solid .

Synthesis Analysis

The synthesis of similar compounds involves coupling between aromatic aldehydes with o-aminothiophenols . A multi-step procedure is used to design and synthesize structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring attached to a methylpiperazine group . The InChI code for this compound is 1S/C12H15ClN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 291.18 . The compound is stored at a temperature between 2-8°C .科学研究应用

DNA 小沟结合

苯并噻唑衍生物,如 Hoechst 33258,以其对双链 B-DNA 小沟的强结合力而闻名,对富含 AT 的序列具有特异性。这些化合物,包括 Hoechst 33258 类似物,用于细胞生物学中的染色体和细胞核染色、通过流式细胞术进行 DNA 含量分析以及植物染色体的研究。此外,由于它们的放射保护剂和拓扑异构酶抑制剂特性,它们成为合理药物设计的起点,突出了它们在了解 DNA 相互作用机制和药物开发中的重要性 (Issar & Kakkar, 2013)。

芳基哌嗪衍生物的药理活性

芳基哌嗪衍生物与 4-氯-2-(4-甲基哌嗪-1-基)苯并[d]噻唑盐酸盐共享一个官能团,已对其治疗应用进行了广泛的研究,尤其是在治疗抑郁症、精神病或焦虑症方面。这些化合物经历了显着的代谢,包括 CYP3A4 依赖的 N-脱烷基化,从而产生对血清素和其他神经递质受体产生不同影响的代谢物。这种多样性强调了芳基哌嗪衍生物在开发新的精神药物方面的潜力 (Caccia, 2007)。

苯并噻唑衍生物在药物化学中的应用

苯并噻唑是用途广泛的杂环化合物,具有广泛的药理应用,包括抗菌、抗炎、抗糖尿病和抗肿瘤活性。特别是 2-芳基苯并噻唑部分,正在研究其抗肿瘤潜力。这种广泛的活性,加上结构简单和合成容易,使得苯并噻唑成为药物发现和开发的关键关注领域 (Kamal, Hussaini, & Mohammed, 2015)。

苯并噻唑衍生物的抗癌潜力

苯并噻唑及其衍生物表现出广泛的生物活性,受其结构修饰的影响很大。研究表明,这些化合物通过酪氨酸激酶抑制、拓扑异构酶抑制和通过活性氧 (ROS) 激活诱导细胞凋亡等机制,对各种细胞系具有显着的抗癌潜力。这突出了苯并噻唑衍生物作为癌症化疗有希望的候选者的作用 (Pathak et al., 2019)。

安全和危害

未来方向

Thiazoles, which are part of the compound’s structure, have been gaining considerable attention due to their broad applications in different fields . Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

作用机制

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the broad range of biological activities associated with thiazole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in changes to cellular processes, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific biological activity being expressed.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.

Result of Action

Based on the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride. For instance, the solubility of this compound in various solvents suggests that its action could be influenced by the solvent environment . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the stability and efficacy of this compound.

属性

IUPAC Name |

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S.ClH/c1-15-5-7-16(8-6-15)12-14-11-9(13)3-2-4-10(11)17-12;/h2-4H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRZWJUTQQAOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2701108.png)

![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)

![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)